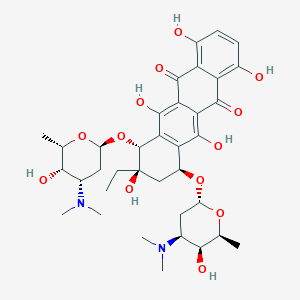
2-Bromo-1-(3-methylphenyl)propan-1-one
Übersicht
Beschreibung
“2-Bromo-1-(3-methylphenyl)propan-1-one” is a chemical compound with the CAS Number: 1451-83-8 . It has a molecular weight of 227.1 and its IUPAC name is 2-bromo-1-(3-methylphenyl)-1-propanone . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of compounds structurally related to “2-Bromo-1-(3-methylphenyl)propan-1-one” involves versatile reagents and methodologies. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene serves as a versatile reagent for synthesizing furans and cyclopentenones. Such methodologies underline the strategic use of bromine and sulfonyl groups in constructing complex organic frameworks.Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3-methylphenyl)propan-1-one” can be represented by the InChI Code: 1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 . The molecular geometry and crystal structure of compounds related to “2-Bromo-1-(3-methylphenyl)propan-1-one” have been elucidated through X-ray diffraction.Chemical Reactions Analysis
Research on 1-bromo-3-buten-2-one as a building block in organic synthesis provides insights into the reactivity patterns of brominated ketones. These studies are crucial for developing new synthetic routes and understanding the fundamental reactivity of brominated organic molecules.Physical And Chemical Properties Analysis
The physical properties of brominated compounds, such as melting points, boiling points, and solubility, are essential for their practical application in synthesis and industrial processes. The chemical properties of “2-Bromo-1-(3-methylphenyl)propan-1-one” and related compounds, including reactivity with various nucleophiles and electrophiles, stereoselectivity, and functional group transformations, are of significant interest.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-Bromo-1-(3-methylphenyl)propan-1-one” is an important intermediate for raw material in organic synthesis . It’s used in the synthesis of structurally related compounds, showcasing the chemical flexibility and reactivity of brominated organic compounds.
Agrochemical Industry
This compound is also used in the agrochemical industry . Its specific applications in this field are not detailed in the sources, but it’s common for such compounds to be used in the synthesis of pesticides or plant growth regulators.
Pharmaceutical Industry
In the pharmaceutical industry, “2-Bromo-1-(3-methylphenyl)propan-1-one” is used as an intermediate . For example, it’s used in the synthesis and characterization of substituted phenyl azetidines, which demonstrate potential as antimicrobial agents.
Dyestuff Field
This compound is also used in the dyestuff field . While the specific applications are not detailed in the sources, brominated compounds are often used in the synthesis of dyes due to their ability to form stable aromatic rings.
Synthesis of 4-Methylmethcathinone
“2-Bromo-1-(3-methylphenyl)propan-1-one” is used as an intermediate for the synthesis of 4-methylmethcathinone . 4-Methylmethcathinone is a synthetic stimulant drug of the amphetamine and cathinone classes.
Research on Brominated Organic Molecules
Safety and Hazards
“2-Bromo-1-(3-methylphenyl)propan-1-one” may cause skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
Mode of Action
It’s known that brominated ketones, such as this compound, can undergo versatile and valuable transformations in organic chemistry . For instance, they can undergo selective reduction to alcohols, leaving other functional groups in the molecule intact .
Biochemical Pathways
It’s known that brominated ketones can be used as building blocks in organic synthesis, providing insights into the reactivity patterns of these compounds .
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2-bromo-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGNDYQVUDZPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609264 | |
| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methylphenyl)propan-1-one | |
CAS RN |
1451-83-8 | |
| Record name | 2-Bromo-1-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



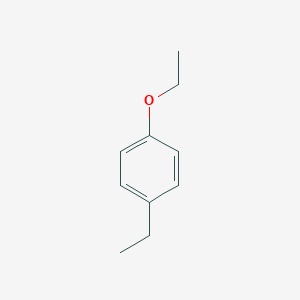
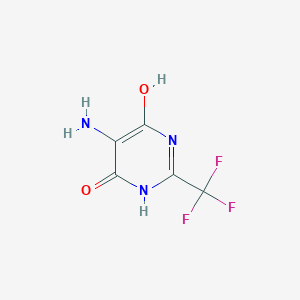

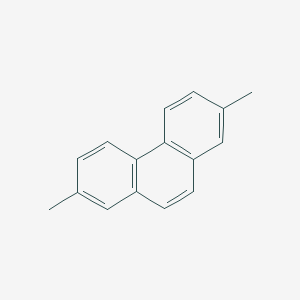

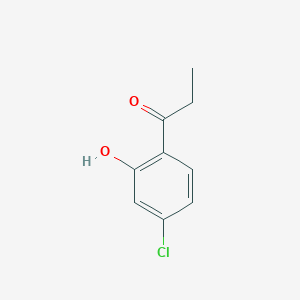
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)



![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
